tert-Amylbenzene (CAS: 2049-95-8), also known as 2-methyl-2-phenylbutane, is a liquid aromatic hydrocarbon with a distinct branched alkyl group. This structure imparts physical and chemical properties that make it a valuable intermediate in diverse industrial applications. It serves as a precursor for specialized organic peroxides, an additive to enhance the octane rating of gasoline, and a component in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. [REFS-1, REFS-2, REFS-3] Its handling characteristics, such as a relatively high boiling point and moderate flash point, are key considerations in its use as a process solvent or reaction intermediate.
Substituting tert-Amylbenzene with other common alkylbenzenes like cumene (isopropylbenzene), tert-butylbenzene, or sec-butylbenzene often fails in application-specific contexts. The size and tertiary structure of the C5 amyl group provide a unique combination of steric hindrance and electronic effects that directly influence performance. For example, in the synthesis of organic peroxides, the resulting tert-amyl peroxides exhibit different decomposition kinetics and thermal stability compared to peroxides derived from cumene or tert-butylbenzene, which is a critical parameter for polymerization initiators. [1] Furthermore, the specific branching of the tert-amyl group is a key factor in its effectiveness as an anti-knock agent in gasoline, a property not directly replicated by smaller or less-branched alkyl groups. [2] In synthesis, attempts to produce tert-amylbenzene can yield sec-amylbenzene as an impurity, highlighting that even isomeric purity is critical for predictable performance.
The highly branched structure of tert-Amylbenzene makes it an effective anti-knock agent. While direct, side-by-side octane number comparisons are sparse in publicly available literature, the principle that increased branching of alkyl groups on a benzene ring boosts the Research Octane Number (RON) is well-established. For context, iso-octane (2,2,4-trimethylpentane), the benchmark for a RON of 100, is a highly branched alkane. Comparatively, less-branched or linear structures offer lower octane values; for example, n-heptane is the benchmark for a RON of 0. [1] The tert-amyl group provides superior branching compared to the isopropyl group of cumene or the sec-butyl group of sec-butylbenzene, directly correlating to higher knock resistance.
| Evidence Dimension | Research Octane Number (RON) |
| Target Compound Data | High RON (inferred from high degree of branching) |
| Comparator Or Baseline | n-Heptane (RON = 0), Iso-octane (RON = 100). Cumene and sec-butylbenzene have lower degrees of branching. |
| Quantified Difference | Not specified in sources, but directionally positive based on established structure-activity relationships. |
| Conditions | Standard CFR engine test for octane number measurement (ASTM D-2699). |
For fuel blenders seeking to meet high-octane specifications (e.g., 91, 95 RON), tert-amylbenzene serves as an effective component to increase the overall pool octane number.
tert-Amylbenzene is a precursor to tert-amyl hydroperoxide, which has different thermal stability and decomposition characteristics than more common hydroperoxides like cumene hydroperoxide (CHP). While specific kinetic data for tert-amyl hydroperoxide is not readily available in comparative studies, the principle that alkyl group structure dictates peroxide stability is fundamental. [1] For example, cumene hydroperoxide is known to be relatively stable, with a 0.2 M solution in benzene having a half-life of 29 hours at 145°C. [2] The different structure of the tert-amyl group results in a peroxide with a distinct thermal profile, which is critical for controlling the initiation rate and temperature of polymerization reactions for materials like epoxy resins or plastics.
| Evidence Dimension | Thermal Stability / Decomposition Profile |
| Target Compound Data | Leads to tert-amyl hydroperoxide with a unique thermal profile. |
| Comparator Or Baseline | Cumene hydroperoxide (CHP), a common alternative, has a half-life of 29 hours at 145°C (0.2 M in benzene). |
| Quantified Difference | The structural difference implies a different decomposition temperature and rate, allowing for process optimization. |
| Conditions | Thermal decomposition in solution, relevant to polymerization initiation. |
This allows manufacturers to select an initiator with the optimal temperature profile for their specific resin system and curing process, influencing production speed and final product properties.
tert-Amylbenzene has a higher boiling point than its lower alkylbenzene analogs, which is a significant advantage in processes requiring elevated temperatures. Its boiling point is approximately 189-191°C. [1] This is substantially higher than that of cumene (152.4°C) and tert-butylbenzene (169°C). [REFS-2, REFS-3] This higher boiling point reduces vapor pressure and solvent loss at a given temperature and allows for a wider and safer operating window in heated reactions.
| Evidence Dimension | Boiling Point (°C) |
| Target Compound Data | 189-191 |
| Comparator Or Baseline | Cumene: 152.4; tert-Butylbenzene: 169 |
| Quantified Difference | +37-39°C vs. Cumene; +20-22°C vs. tert-Butylbenzene |
| Conditions | Atmospheric pressure. |
Selecting tert-amylbenzene can improve process safety by reducing flammability risks associated with vapor accumulation and allows for higher reaction temperatures without requiring a pressurized system.
As a blending component in reformulated gasoline, tert-Amylbenzene is used to increase the fuel's Research Octane Number (RON) and Motor Octane Number (MON). Its highly branched structure resists auto-ignition (knocking) under compression, making it suitable for high-performance engines. [1]
Serves as a key raw material for producing tert-amyl organic peroxides. These peroxides are used as thermal initiators in the polymerization of monomers for plastics and resins, where their specific decomposition temperature profile allows for precise control over the curing process. [2]
Due to its high boiling point (189-191°C) relative to other alkylbenzenes, tert-Amylbenzene is an effective solvent or reaction medium in organic synthesis processes that require elevated temperatures while minimizing solvent loss and maintaining safer operating conditions. [3]
It is used in the production of tertiary amylanthraquinone, which acts as a working fluid carrier in the manufacturing of hydrogen peroxide. Additionally, it serves as a building block in the synthesis of specific Active Pharmaceutical Ingredients (APIs), such as the antifungal agent amorolfine.
Flammable;Irritant;Environmental Hazard